molecular formula C9H10N2 B1626210 3,4-Dihydroisoquinolin-7-amine CAS No. 62541-60-0

3,4-Dihydroisoquinolin-7-amine

Cat. No.: B1626210
CAS No.: 62541-60-0
M. Wt: 146.19 g/mol
InChI Key: ICDBZRYXNCPKRM-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-7-amine is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a dihydroisoquinoline core with an amine group at the 7th position, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroisoquinolin-7-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For example, the reduction of 7-nitro-3,4-dihydroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the reductive amination of 3,4-dihydroisoquinoline with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of precursor compounds . The choice of solvent, temperature, and pressure conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride, and metal catalysts such as palladium or platinum.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: 7-Nitroisoquinoline, isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-substituted this compound derivatives.

Scientific Research Applications

3,4-Dihydroisoquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinolines.

    Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer, cardiovascular disorders, and neurological conditions.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydroisoquinolin-7-amine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access. Others may function as receptor agonists or antagonists, modulating signal transduction pathways. The exact mechanism depends on the specific structure and functional groups present in the derivative.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Another dihydroisoquinoline derivative with a carbonyl group at the 1st position.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A derivative with methoxy groups at the 6th and 7th positions.

    Tetrahydroisoquinoline: A fully reduced form of isoquinoline with a saturated ring system.

Uniqueness

3,4-Dihydroisoquinolin-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of a wide variety of derivatives with potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDBZRYXNCPKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465341
Record name 3,4-dihydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62541-60-0
Record name 3,4-dihydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Nitro-3,4-dihydroisoquinoline (0.60 g, 3.4 mmol) [prepared according to the procedure of A. P. Venkov et al, Syn. Commun., 1996 26 127] was dissolved in ethanol (100 ml) and heated to 60° C. This hot solution was treated with a solution of tin (II) chloride dihydrate (3.08 g, 13.7 mmol) in conc. HCl (10 ml). The resultant mixture was heated at 60° for 1 h. Upon cooling, the reaction mixture was poured into water (100 ml) and basified (pH 9) with KOH pellets, liberating an oily residue. This residue was extracted into dichloromethane and dried over magnesium sulfate. Purification by chromatography through silica gel, eluting with (0.5% conc. ammonia: 4.5% methanol: 95% dichloromethane) yielded the title compound as a dark yellow oil (0.44 g, 88%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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